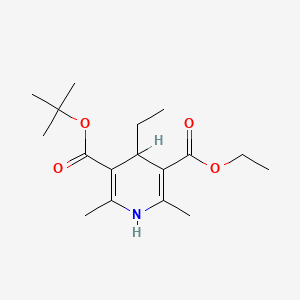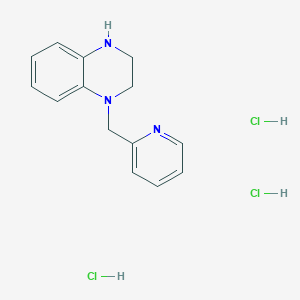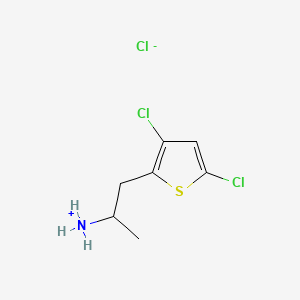
Ethylamine, 1-(3,5-dichloro-2-thenyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylamine, 1-(3,5-dichloro-2-thenyl)-, hydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities.
Métodos De Preparación
The synthesis of Ethylamine, 1-(3,5-dichloro-2-thenyl)-, hydrochloride typically involves the reaction of 3,5-dichloro-2-thenyl chloride with ethylamine in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and may involve catalysts to enhance the reaction rate. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
Ethylamine, 1-(3,5-dichloro-2-thenyl)-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethylamine, 1-(3,5-dichloro-2-thenyl)-, hydrochloride is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of Ethylamine, 1-(3,5-dichloro-2-thenyl)-, hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Ethylamine, 1-(3,5-dichloro-2-thenyl)-, hydrochloride can be compared with other similar compounds, such as:
Ethylamine, 1-(3,5-dichloro-2-furanyl)-, hydrochloride: Similar in structure but with a furan ring instead of a thiophene ring.
Ethylamine, 1-(3,5-dichloro-2-pyridyl)-, hydrochloride: Contains a pyridine ring, offering different chemical properties and reactivity
Propiedades
Número CAS |
67482-63-7 |
|---|---|
Fórmula molecular |
C7H10Cl3NS |
Peso molecular |
246.6 g/mol |
Nombre IUPAC |
1-(3,5-dichlorothiophen-2-yl)propan-2-ylazanium;chloride |
InChI |
InChI=1S/C7H9Cl2NS.ClH/c1-4(10)2-6-5(8)3-7(9)11-6;/h3-4H,2,10H2,1H3;1H |
Clave InChI |
BQNHSQLGSYBVSS-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=C(C=C(S1)Cl)Cl)[NH3+].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


iridium(III)](/img/structure/B13781928.png)
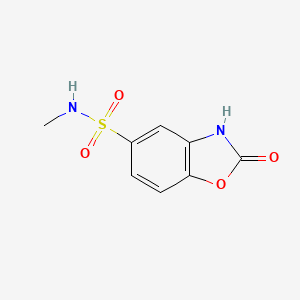
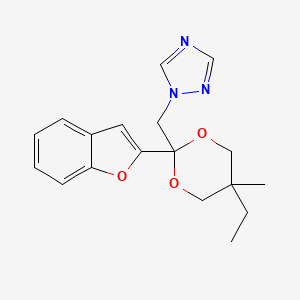
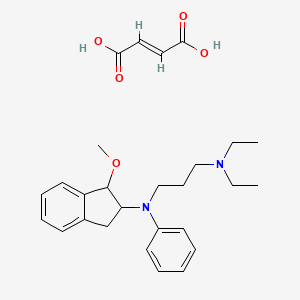
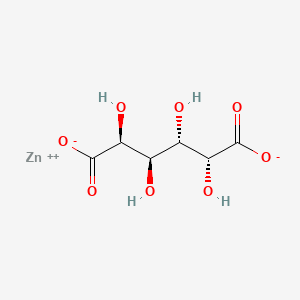
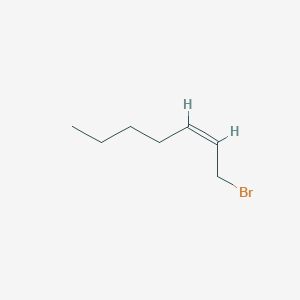
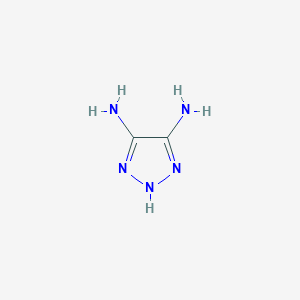
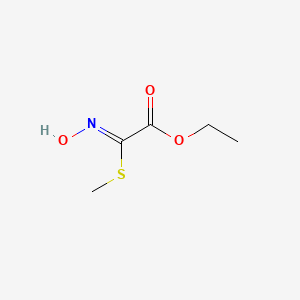


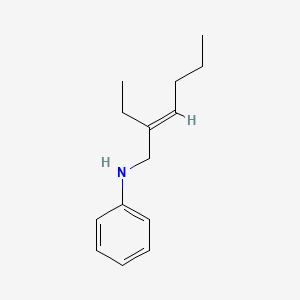
![1-O-[(5S)-5-butyl-8-methylnonyl] 6-O-[(4S)-4-[(2R)-2-methylbutyl]nonyl] hexanedioate](/img/structure/B13781994.png)
